molecular formula C24H24N2O6 B3649785 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide

Cat. No.: B3649785
M. Wt: 436.5 g/mol
InChI Key: ZEAIPYYPWWNSHT-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide is a complex organic compound characterized by its benzoylamino and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide typically involves multiple steps:

  • Formation of the Benzoylamino Intermediate

      Starting Materials: 4-amino-2,5-dimethoxyaniline and benzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: The 4-amino-2,5-dimethoxyaniline is reacted with benzoyl chloride to form 4-(benzoylamino)-2,5-dimethoxyaniline.

  • Coupling with 2,4-Dimethoxybenzoic Acid

      Starting Materials: 4-(benzoylamino)-2,5-dimethoxyaniline and 2,4-dimethoxybenzoic acid.

      Reaction Conditions: The coupling reaction is typically facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: The intermediate is coupled with 2,4-dimethoxybenzoic acid to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Conditions: Usually performed in anhydrous solvents under inert atmosphere.

      Products: Reduction can yield amines or alcohols depending on the functional groups present.

  • Substitution

      Reagents: Nucleophiles such as amines, thiols, or halides.

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s benzoylamino and dimethoxyphenyl groups allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2,5-dimethoxyphenyl)benzamide

    • Similar structure but lacks the additional dimethoxy groups on the benzamide moiety.
    • Used in similar applications but may exhibit different reactivity and binding properties.
  • 4-(benzoylamino)-2,5-dimethoxyaniline

    • Precursor in the synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,4-dimethoxybenzamide.
    • Shares some chemical properties but is less complex.

Uniqueness

This compound is unique due to its combination of benzoylamino and dimethoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c1-29-16-10-11-17(20(12-16)30-2)24(28)26-19-14-21(31-3)18(13-22(19)32-4)25-23(27)15-8-6-5-7-9-15/h5-14H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAIPYYPWWNSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)NC(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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